

(4-Bromopyridin-3-yl)methanol chemical properties and reactivity

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Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157

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An In-depth Technical Guide to (4-Bromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of **(4-Bromopyridin-3-yl)methanol** (CAS No. 197007-87-7). This bifunctional molecule serves as a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites for molecular elaboration.

Core Chemical Properties

(4-Bromopyridin-3-yl)methanol is a substituted pyridine derivative. While specific experimental data is limited in publicly accessible literature, its properties can be predicted based on established chemical principles and data from isomeric compounds. The compound is anticipated to be a low-melting solid or a high-boiling liquid at room temperature.

Table 1: Physicochemical Properties of **(4-Bromopyridin-3-yl)methanol**

| Property | Value | Source |
|-------------------|------------------------------------|---|
| CAS Number | 197007-87-7 | [1] [2] [3] |
| Molecular Formula | C ₆ H ₆ BrNO | [1] |
| Molar Mass | 188.02 g/mol | [1] |
| Boiling Point | 302.8 ± 27.0 °C | Predicted [1] |
| Density | 1.668 g/cm ³ | Predicted [1] |
| pKa | 12.96 ± 0.10 | Predicted [1] |

Table 2: Spectroscopic Data Interpretation

While experimental spectra for **(4-Bromopyridin-3-yl)methanol** are not readily available, the expected spectroscopic signatures can be inferred.

| Technique | Expected Observations |
|---------------------|---|
| ^1H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methylene protons ($-\text{CH}_2\text{OH}$), and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the bromine and hydroxymethyl substituents. |
| ^{13}C NMR | Six distinct signals for the six carbon atoms in the molecule, with chemical shifts characteristic of a brominated pyridine ring and a hydroxymethyl group. |
| Mass Spec. | A characteristic pair of molecular ion peaks (M^+ and $M+2$) of nearly equal intensity, due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br). [4] |
| IR Spec. | Absorption bands corresponding to O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Br stretching. |

Synthesis and Reactivity

The dual functionality of **(4-Bromopyridin-3-yl)methanol**—a reactive bromine-substituted pyridine ring and a primary alcohol—makes it a versatile intermediate for the synthesis of complex molecules.

Synthesis Workflow

A common and practical synthetic route to **(4-Bromopyridin-3-yl)methanol** is the reduction of the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This precursor can be synthesized from 4-methyl-3-nitropyridine.



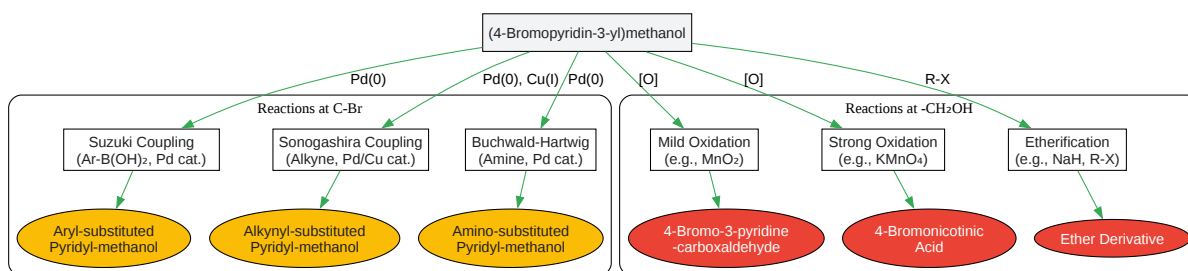
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Caption: Synthetic pathway to **(4-Bromopyridin-3-yl)methanol**.

Key Reactivity

The reactivity of **(4-Bromopyridin-3-yl)methanol** is centered around its two primary functional groups:

- **The Bromine Atom:** The C-Br bond on the electron-deficient pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
- **The Hydroxymethyl Group:** The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into other functional groups such as ethers, esters, or amines.

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Caption: Key chemical transformations of **(4-Bromopyridin-3-yl)methanol**.

Experimental Protocols

The following protocols are representative methods for the synthesis and key reactions of **(4-Bromopyridin-3-yl)methanol**, based on general procedures for similar compounds.

Protocol 1: Synthesis of (4-Bromopyridin-3-yl)methanol via Aldehyde Reduction

This protocol describes the reduction of 4-bromo-3-pyridinecarboxaldehyde using sodium borohydride.^{[5][6][7]}

Materials:

- 4-bromo-3-pyridinecarboxaldehyde
- Methanol (anhydrous)
- Sodium borohydride (NaBH_4)
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, ice bath

Procedure:

- Dissolve 4-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x volumes).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling

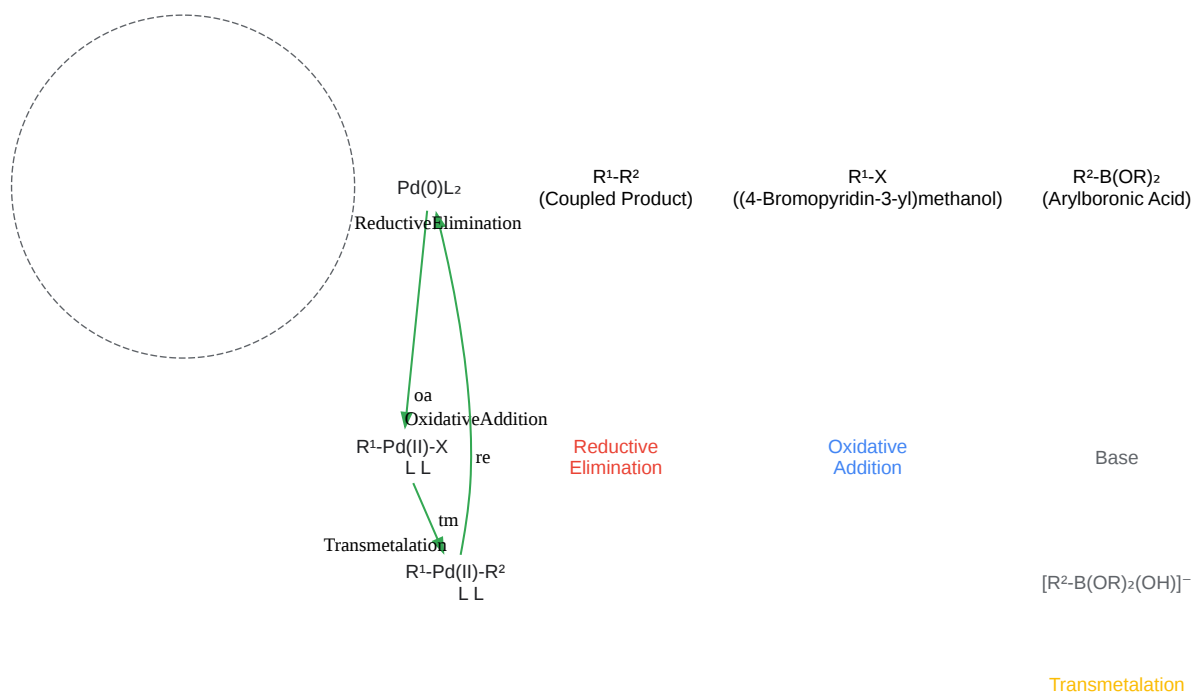
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **(4-Bromopyridin-3-yl)methanol** with an arylboronic acid.^{[8][9][10][11]}

Materials:

- **(4-Bromopyridin-3-yl)methanol** (1.0 eq)
- Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
- Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
- Schlenk tube or similar reaction vessel
- Inert gas (Argon or Nitrogen)

Procedure:

- To a Schlenk tube, add **(4-Bromopyridin-3-yl)methanol**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the tube with an inert gas (repeat 3 times).
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Oxidation to 4-Bromo-3-pyridinecarboxaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde using activated manganese dioxide.^{[12][13][14]}

Materials:

- **(4-Bromopyridin-3-yl)methanol**
- Activated manganese dioxide (MnO_2 , 5-10 eq by weight)
- Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or acetone)
- Round-bottom flask, magnetic stirrer, reflux condenser
- Celite or filter paper

Procedure:

- To a solution of **(4-Bromopyridin-3-yl)methanol** (1.0 eq) in a suitable anhydrous solvent (e.g., DCM), add activated MnO_2 (5-10 eq by weight).
- Stir the resulting suspension vigorously at room temperature or under reflux. The reaction is typically heterogeneous.
- Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO_2 (from a few hours to days).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
- Wash the filter cake thoroughly with the solvent used for the reaction.
- Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the aldehyde product.
- Further purification can be achieved by recrystallization or column chromatography if needed.

Safety Information

While a specific safety data sheet for **(4-Bromopyridin-3-yl)methanol** is not widely available, data from related bromopyridine derivatives suggest that this compound should be handled with care.[15]

- Hazards: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

This guide is intended for use by qualified professionals. All procedures should be carried out with appropriate safety precautions.

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